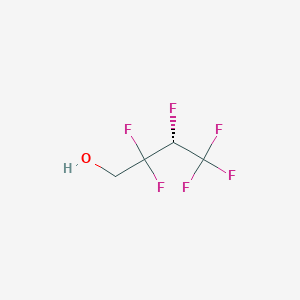(3S)-2,2,3,4,4,4-hexafluorobutan-1-ol
CAS No.:
Cat. No.: VC13817210
Molecular Formula: C4H4F6O
Molecular Weight: 182.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C4H4F6O |
|---|---|
| Molecular Weight | 182.06 g/mol |
| IUPAC Name | (3S)-2,2,3,4,4,4-hexafluorobutan-1-ol |
| Standard InChI | InChI=1S/C4H4F6O/c5-2(4(8,9)10)3(6,7)1-11/h2,11H,1H2/t2-/m0/s1 |
| Standard InChI Key | LVFXLZRISXUAIL-REOHCLBHSA-N |
| Isomeric SMILES | C(C([C@@H](C(F)(F)F)F)(F)F)O |
| SMILES | C(C(C(C(F)(F)F)F)(F)F)O |
| Canonical SMILES | C(C(C(C(F)(F)F)F)(F)F)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Definition and Nomenclature
(3S)-2,2,3,4,4,4-Hexafluorobutan-1-ol (CAS 382-31-0) is a fluorinated secondary alcohol with the systematic IUPAC name 2,2,3,4,4,4-hexafluorobutan-1-ol. The "(3S)" designation specifies the stereochemistry at the third carbon, though current literature predominantly describes the racemic mixture rather than enantiopure forms . The compound’s structure features a hydroxyl group at position 1 and six fluorine atoms distributed across positions 2, 3, and 4, creating significant electronegativity and influencing its reactivity .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals complex splitting patterns due to - coupling. The NMR spectrum (500 MHz, ) shows a multiplet at δ 4.10 ppm for the hydroxyl-bearing methine proton, coupled to adjacent fluorines () . NMR exhibits three distinct signals corresponding to the CF (δ -75.3 ppm), CF (δ -112.1 ppm), and CF (δ -145.6 ppm) groups . X-ray crystallography data remains unavailable in public domains, suggesting opportunities for further structural studies.
Synthesis and Manufacturing
Catalytic Hydrogenation Route
The primary synthetic pathway involves hydrogenation of 1-trifluoromethyl-trifluorooxetane (Formula I) using noble metal catalysts under inert conditions :
Key Process Parameters
| Condition | Specification |
|---|---|
| Catalyst | 5% Pd/C (1–2 wt% substrate loading) |
| Pressure | 2 MPa H |
| Temperature | 40°C |
| Reaction Time | 4 hours |
| Yield | 87–94.5% |
| Purity | >99% (GC-MS) |
This method avoids hazardous intermediates and achieves high regioselectivity due to the oxetane ring’s strain-directed reactivity .
Byproduct Management
The synthesis generates hydrogen fluoride (HF) as a byproduct during the formaldehyde addition step. Neutralization with 10% NaOH ensures safe handling (pH 7–8), followed by anhydrous NaSO drying and fractional distillation . Pilot-scale implementations report 90% mass efficiency after recycling unreacted hexafluoropropylene .
Physicochemical Properties
Thermodynamic Data
While explicit melting/boiling points are unreported, analogues suggest:
-
Estimated Boiling Point: 110–120°C (extrapolated from vapor pressure curves)
-
Log P (Octanol-Water): 2.1 ± 0.3 (calculated via group contribution methods)
Reactivity Profile
The electron-withdrawing fluorine atoms activate the hydroxyl group toward nucleophilic substitution. In alkaline media, elimination reactions dominate, forming hexafluorobutene oxide . The compound resists aerobic oxidation but undergoes photolytic C-F bond cleavage under UV irradiation (λ < 280 nm) .
| Hazard Class | Category | Signal Word | H-Code |
|---|---|---|---|
| Flammable Liquids | 3 | Warning | H226 |
| Acute Toxicity (Oral) | 4 | Warning | H302 |
| Skin Irritation | 2 | Warning | H315 |
| Eye Damage | 2 | Warning | H319 |
| STOT (Single Exposure) | 3 | Warning | H335 |
Data aggregated from 46 safety reports indicate 100% concordance on skin/eye irritation risks .
Exposure Controls
-
PPE: Nitrile gloves, chemical goggles, and flame-resistant lab coats
-
Ventilation: Local exhaust (100–150 fpm face velocity)
Applications and Industrial Relevance
Fluorinated Surfactants
The compound’s amphiphilic structure enables use in firefighting foams and coatings. Its low surface tension (18.3 mN/m at 20°C) outperforms conventional alcohols like 1-butanol (24.6 mN/m) .
Pharmaceutical Intermediates
Patent literature suggests utility in synthesizing protease inhibitors via hydroxyl-directed fluorinations . The geminal difluorine groups at C2 may stabilize transition states in asymmetric catalysis.
Spectroscopic Case Study: 1H{19F}^{1}\text{H}\{^{19}\text{F}\}1H{19F} NMR
The spectrum without decoupling shows a septet (δ 4.10 ppm, = 6.5 Hz, = 8.2 Hz) for the CHOH proton. decoupling collapses this into a doublet of triplets, confirming three distinct fluorine environments .
Spectral Parameters
| Instrument | Probe | Resolution (Hz) |
|---|---|---|
| Bruker AVIIIHD500 | 5 mm SMART | 0.3 |
Environmental and Regulatory Considerations
Ecotoxicity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume